molecular formula C9H6Br2O4 B12476738 2-Acetoxy-3,5-dibromobenzoic acid

2-Acetoxy-3,5-dibromobenzoic acid

Cat. No.: B12476738
M. Wt: 337.95 g/mol
InChI Key: OKEGUKCJJVGTKL-UHFFFAOYSA-N
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Description

2-Acetoxy-3,5-dibromobenzoic acid is an organic compound with the molecular formula C9H6Br2O4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by an acetoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-3,5-dibromobenzoic acid typically involves the bromination of 2-acetoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the 3 and 5 positions. The reaction can be represented as follows:

C9H8O4+2Br2C9H6Br2O4+2HBr\text{C}_9\text{H}_8\text{O}_4 + 2\text{Br}_2 \rightarrow \text{C}_9\text{H}_6\text{Br}_2\text{O}_4 + 2\text{HBr} C9​H8​O4​+2Br2​→C9​H6​Br2​O4​+2HBr

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-3,5-dibromobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The acetoxy group can be hydrolyzed to form 3,5-dibromobenzoic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide, and a suitable solvent.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy group.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atoms.

    Hydrolysis: The major product is 3,5-dibromobenzoic acid.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

2-Acetoxy-3,5-dibromobenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetoxy-3,5-dibromobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and acetoxy group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromobenzoic Acid: Lacks the acetoxy group, making it less reactive in certain substitution reactions.

    2-Acetoxybenzoic Acid: Lacks the bromine atoms, resulting in different reactivity and applications.

    3,5-Dichlorobenzoic Acid: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.

Uniqueness

2-Acetoxy-3,5-dibromobenzoic acid is unique due to the presence of both bromine atoms and the acetoxy group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C9H6Br2O4

Molecular Weight

337.95 g/mol

IUPAC Name

2-acetyloxy-3,5-dibromobenzoic acid

InChI

InChI=1S/C9H6Br2O4/c1-4(12)15-8-6(9(13)14)2-5(10)3-7(8)11/h2-3H,1H3,(H,13,14)

InChI Key

OKEGUKCJJVGTKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)Br)C(=O)O

Origin of Product

United States

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